tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate is a chemical compound with the molecular formula C10H22N2O2 and a molecular weight of 202.3 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that carbamates often interact with enzymes such as acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Mode of Action
Carbamates typically work by inhibiting the action of enzymes, leading to an accumulation of neurotransmitters at nerve endings . This can result in overstimulation and disruption of normal nerve signal transmission.
Biochemical Pathways
Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an excess of acetylcholine in the synaptic cleft .
Pharmacokinetics
Carbamates are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to symptoms of overstimulation, such as muscle weakness, blurred vision, and excessive salivation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate can be synthesized through a reaction involving tert-butyl carbamate and an appropriate amine. One common method involves the reaction of tert-butyl carbamate with 3-amino-2-methylbutan-2-ol under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate
- tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-butyl N-(2-(methylamino)ethyl)carbamate
Uniqueness
tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate is unique due to its specific structure and the presence of both tert-butyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(11)10(5,6)12-8(13)14-9(2,3)4/h7H,11H2,1-6H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXYYVJRXOWPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.